molecular formula C13H17NO B015636 4-(4-Methylbenzoyl)piperidine CAS No. 74130-04-4

4-(4-Methylbenzoyl)piperidine

Cat. No. B015636
CAS RN: 74130-04-4
M. Wt: 203.28 g/mol
InChI Key: REVMVHLEQMHABW-UHFFFAOYSA-N
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Description

4-(4-Methylbenzoyl)piperidine is a compound with the molecular formula C13H17NO and a molecular weight of 203.28 . It is also known by the IUPAC name (4-methylphenyl)(4-piperidinyl)methanone . This compound belongs to the class of organic compounds known as 1-benzoylpiperidines, which are compounds containing a piperidine ring substituted at the 1-position with a benzoyl group .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-(4-Methylbenzoyl)piperidine, is an important task in modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years, indicating the significance of this field . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a current research focus .


Molecular Structure Analysis

The molecular structure of 4-(4-Methylbenzoyl)piperidine consists of a piperidine ring substituted with a 4-methylbenzoyl group . The InChI code for this compound is 1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3 .

Scientific Research Applications

  • Gastric Acid Secretion Reduction : A derivative, 4-(p-sulfamoylbenzoyl)-N-methyl-piperidine, has been found effective in lowering gastric acid secretion in rats, surpassing the efficacy of acetazolamide (Pinelli, Colombo, & Muserra-Grandi, 1981).

  • Potential Antipsychotic Applications : Novel 4-(4-fluorobenzoyl)piperidine derivatives show high affinities for central 5-HT2A receptors, suggesting their potential as atypical antipsychotics (Diouf et al., 1999).

  • Central Nervous System Agents : Spiro[isobenzofuran-1(3H),4'-piperidine] compounds exhibit potential as central nervous system agents with possible antitetrabenazine activity (Bauer et al., 1976).

  • Anti-inflammatory Activity : N-substituted 3,5-bis(2(trifluoromethyl)benzylidene)piperidin-4-ones exhibit potent anti-inflammatory activity, with certain compounds showing better bioavailability than curcumin and celecoxib (Xie et al., 2017).

  • Lipid Reduction : Piperidine-containing fibrates have shown superior activity in reducing triglyceride, cholesterol, and blood sugar levels compared to bezafibrate in animal models (Komoto et al., 2000).

  • Anticancer Potential : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole have shown promising anticancer activity, with certain compounds exhibiting low IC50 values (Rehman et al., 2018).

  • 5-HT4 Receptor Agonists and Antagonists : Esters of 4-amino-5-chloro-2-methoxybenzoic acid have been used as potent 5-HT4 receptor agonists and antagonists, potentially applicable in neurotransmitter and neuromuscular disorders (Yang et al., 1997).

  • Antihypertensive Agents : New piperidines with structural modifications have shown potential as antihypertensive agents (Obase et al., 1983).

  • Analgesic Activity : Aromatic esters of nonquaternary carbon-4 piperidinols have demonstrated analgesic activity, with certain compounds being nearly twice as active as codeine without the physical dependence liability associated with morphine (Waters, 1978).

  • Corrosion Inhibition : Piperidine derivatives have shown high inhibition efficiency against iron corrosion, with potential applications in materials science (Kaya et al., 2016).

Future Directions

The future directions in the field of piperidine derivatives, including 4-(4-Methylbenzoyl)piperidine, involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry and is a current research focus .

properties

IUPAC Name

(4-methylphenyl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10-2-4-11(5-3-10)13(15)12-6-8-14-9-7-12/h2-5,12,14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVMVHLEQMHABW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349510
Record name 4-(4-Methylbenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Methylbenzoyl)piperidine

CAS RN

74130-04-4
Record name 4-(4-Methylbenzoyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Zhang, DWC MacMillan - macmillan.princeton.edu
Commercial reagents were purified prior to use following the guidelines of Perrin and Armarego. 1 Ir [dF (CF3) ppy] 2 (dtbbpy) PF6 was prepared using literature procedures. 2 All …
Number of citations: 0 macmillan.princeton.edu

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